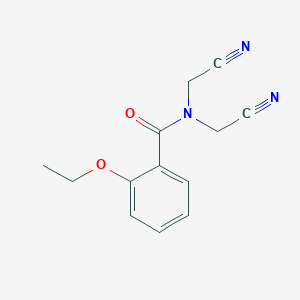

N,N-bis(cyanomethyl)-2-ethoxybenzamide

Description

Structural Context within Benzamide (B126) Chemistry

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxamide group. rsc.org They are prevalent in medicinal chemistry, serving as the foundational structure for a variety of pharmaceuticals. rsc.org The amide linkage in benzamides allows for hydrogen bonding, a critical factor in their biological activity and physical properties. rsc.org N,N-bis(cyanomethyl)-2-ethoxybenzamide is a tertiary amide, meaning the amide nitrogen is bonded to three carbon atoms, which distinguishes its chemical reactivity from primary and secondary amides.

Significance of Cyanomethyl Moieties in Organic Synthesis

The cyanomethyl group (-CH₂CN) is a valuable functional group in organic synthesis. The nitrile moiety is a versatile precursor that can be converted into amines, carboxylic acids, and other functional groups. Furthermore, the methylene (B1212753) protons adjacent to the nitrile are acidic, allowing for the formation of carbanions that can participate in a variety of carbon-carbon bond-forming reactions. The presence of two cyanomethyl groups on the amide nitrogen in this compound suggests a high density of reactive sites.

Contextualization of 2-Ethoxybenzamide (B1671398) Derivatives in Contemporary Research

The parent molecule, 2-ethoxybenzamide, also known as ethenzamide, is a known analgesic and anti-inflammatory agent. nih.govsigmaaldrich.com Research into its derivatives often focuses on modifying its structure to enhance its therapeutic properties or to introduce new functionalities. The introduction of substituents on the amide nitrogen is a common strategy to alter the molecule's polarity, solubility, and biological target interactions.

Rationale for Investigating this compound

The rationale for investigating this compound stems from the unique combination of its structural features. The introduction of two cyanomethyl groups onto the 2-ethoxybenzamide scaffold is hypothesized to impart novel properties. These cyano groups can act as coordination sites for metal ions, suggesting potential applications in coordination chemistry and materials science. Moreover, the synthetic versatility of the nitrile groups could allow for further chemical modifications, making it a potentially useful intermediate in the synthesis of more complex molecules.

Structure

3D Structure

Properties

Molecular Formula |

C13H13N3O2 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

N,N-bis(cyanomethyl)-2-ethoxybenzamide |

InChI |

InChI=1S/C13H13N3O2/c1-2-18-12-6-4-3-5-11(12)13(17)16(9-7-14)10-8-15/h3-6H,2,9-10H2,1H3 |

InChI Key |

COPLMCGAOOKLLR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N(CC#N)CC#N |

Origin of Product |

United States |

Synthesis and Characterization

A potential two-step synthesis could begin with the readily available 2-ethoxybenzamide (B1671398). The first step would involve the deprotonation of the primary amide using a suitable base, followed by mono-N-alkylation with a cyanomethylating agent like bromoacetonitrile (B46782) to yield N-(cyanomethyl)-2-ethoxybenzamide. A second deprotonation and subsequent reaction with another equivalent of bromoacetonitrile would then furnish the desired N,N-bis(cyanomethyl)-2-ethoxybenzamide.

The characterization of this compound would rely on standard spectroscopic techniques. The following table outlines the predicted spectroscopic data based on the analysis of its structural components.

| Technique | Predicted Observations |

|---|---|

| ¹H NMR | - Aromatic protons on the benzene (B151609) ring (multiplets, ~6.9-7.8 ppm)

|

| ¹³C NMR | - Carbonyl carbon (~165-170 ppm)

|

| IR Spectroscopy | - C≡N stretch (strong, sharp peak ~2240-2260 cm⁻¹)

|

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺)

|

Physicochemical Properties

The physical and chemical properties of N,N-bis(cyanomethyl)-2-ethoxybenzamide can be predicted based on its molecular structure.

| Property | Predicted Value/Characteristic | Justification |

|---|---|---|

| Molecular Formula | C₁₃H₁₃N₃O₂ | Based on the chemical structure. |

| Molecular Weight | 243.26 g/mol | Calculated from the molecular formula. |

| Melting Point | Higher than 2-ethoxybenzamide (B1671398) (132-134 °C) | Increased molecular weight and polarity due to the two cyanomethyl groups would likely lead to stronger intermolecular forces. sigmaaldrich.com |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in nonpolar solvents and water. | The presence of the polar amide and nitrile groups would enhance solubility in polar solvents, while the aromatic ring and alkyl groups would limit water solubility. |

| Appearance | Likely a white to off-white crystalline solid. | Similar to many other purified benzamide (B126) derivatives. |

Reactivity and Potential Applications

Conceptual Retrosynthesis and Forward Synthesis Planning

A logical retrosynthetic analysis of this compound suggests a primary disconnection at the N-C bonds of the cyanomethyl groups. This leads back to the precursor 2-ethoxybenzamide (B1671398) and a reagent capable of delivering the cyanomethyl moiety. A further disconnection of the 2-ethoxybenzamide at the amide bond reveals 2-ethoxybenzoic acid and ammonia (B1221849) or a surrogate. Finally, disconnection of the ether linkage in 2-ethoxybenzoic acid points to salicylic (B10762653) acid and an ethylating agent as the starting materials.

Retrosynthetic Pathway:

Based on this analysis, a forward synthesis would commence with the ethoxylation of a salicylic acid derivative, followed by amidation to form 2-ethoxybenzamide. The final step would involve the N,N-dicyanomethylation of the primary amide.

Forward Synthetic Plan:

Etherification: Synthesis of a 2-ethoxybenzoyl derivative from a salicylic acid precursor.

Amidation: Formation of the 2-ethoxybenzamide core.

N,N-Dicyanomethylation: Introduction of the two cyanomethyl groups onto the amide nitrogen.

Elaboration of the 2-Ethoxybenzamide Core Structure

The synthesis of the central 2-ethoxybenzamide scaffold is a critical step. Various methods have been established, with a growing emphasis on greener and more sustainable approaches.

Established Synthetic Pathways to 2-Ethoxybenzamide

Traditional methods for the synthesis of 2-ethoxybenzamide, also known as ethenzamide, often begin with salicylic acid or its derivatives. A common and well-documented route involves the Williamson ether synthesis to introduce the ethoxy group, followed by conversion of the carboxylic acid to the primary amide.

One established method involves the reaction of salicylamide (B354443) with an ethylating agent such as diethyl sulfate (B86663) in the presence of a base like sodium hydroxide (B78521). google.com This one-step process directly converts the phenolic hydroxyl group to an ethoxy group.

Another pathway starts with salicylic acid, which is first ethylated to form 2-ethoxybenzoic acid. The resulting acid is then converted to its acid chloride using a reagent like thionyl chloride, followed by amination with ammonia to yield 2-ethoxybenzamide.

Table 1: Comparison of Established Synthetic Pathways to 2-Ethoxybenzamide

| Starting Material | Reagents | Key Steps | Advantages | Disadvantages |

| Salicylamide | Diethyl sulfate, Sodium hydroxide | One-step etherification | Fewer steps | Use of toxic diethyl sulfate |

| Salicylic acid | Ethylating agent (e.g., Ethyl iodide), Base; then Thionyl chloride, Ammonia | Two-step (etherification, amidation) | Readily available starting material | Use of hazardous reagents like thionyl chloride |

Emerging Green Chemistry Approaches for 2-Ethoxybenzamide Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of 2-ethoxybenzamide. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One greener approach involves the use of phase-transfer catalysis for the ethylation of salicylamide, which can enhance reaction rates and allow for the use of less hazardous solvents. A patented method describes the synthesis of ethenzamide using salicylamide and ethyl sulfate in a sodium hydroxide solution, which avoids the use of organic solvents. google.com This method is highlighted for its simplicity, high yield, and suitability for drug production. google.com

The use of safer ethylating agents, such as diethyl carbonate, in conjunction with a suitable catalyst, is also being explored as an alternative to traditional alkyl halides and sulfates. These methods often focus on improving the atom economy and reducing the generation of toxic byproducts. rsc.org The selection of greener solvents is also a key consideration in modern synthetic chemistry. mdpi.com

Table 2: Green Chemistry Considerations for 2-Ethoxybenzamide Synthesis

| Green Chemistry Principle | Application in 2-Ethoxybenzamide Synthesis |

| Prevention | Designing syntheses to minimize waste. |

| Atom Economy | Using reactions that maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Employing substances that possess little or no toxicity to human health and the environment. |

| Safer Solvents and Auxiliaries | Avoiding the use of auxiliary substances or making them innocuous. mdpi.com |

| Catalysis | Using catalytic reagents in small amounts that can be recycled. |

Introduction of N,N-bis(cyanomethyl) Substituents

The final and most defining step in the synthesis of this compound is the introduction of the two cyanomethyl groups onto the nitrogen atom of the 2-ethoxybenzamide core. This transformation requires careful selection of reagents and reaction conditions to achieve the desired disubstitution.

Direct N-Functionalization Strategies on Benzamides

The direct N-alkylation of primary amides can be challenging due to the potential for O-alkylation and the decreased nucleophilicity of the amide nitrogen. However, under appropriate basic conditions, N-alkylation is the predominant pathway. Strong bases such as sodium hydride or potassium tert-butoxide are often used to deprotonate the amide, generating the corresponding amidate anion, which is a more potent nucleophile.

The N-alkylation of amides with alkyl halides is a common strategy. escholarship.org While direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions has been reported, the introduction of cyanomethyl groups presents a different set of challenges. nih.gov The presence of two acidic protons on the primary amide nitrogen of 2-ethoxybenzamide allows for sequential alkylation.

Cyanomethylation Reagents and Reaction Conditions

The introduction of a cyanomethyl group is known as cyanomethylation. organic-chemistry.org For the synthesis of this compound, a suitable cyanomethylating agent is required. Chloroacetonitrile or bromoacetonitrile (B46782) are common reagents for this purpose.

The reaction would likely proceed by first treating 2-ethoxybenzamide with a strong base to form the amidate anion. This is followed by the addition of two equivalents of the haloacetonitrile. The reaction would likely be carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to facilitate the dissolution of the reactants and promote the nucleophilic substitution reaction.

Proposed Reaction Scheme:

Table 3: Potential Reagents and Conditions for N,N-Dicyanomethylation

| Parameter | Options | Considerations |

| Base | Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), Lithium diisopropylamide (LDA) | Strength of the base, solubility, potential for side reactions. |

| Cyanomethylating Agent | Chloroacetonitrile, Bromoacetonitrile | Reactivity (bromoacetonitrile is generally more reactive), availability, cost. |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (B52724) | Aprotic polar solvent to facilitate the SN2 reaction. |

| Temperature | Room temperature to elevated temperatures | Optimization required to balance reaction rate and potential for side reactions. |

It is important to note that the synthesis of the target compound may require optimization of these conditions to achieve a good yield and purity, minimizing the formation of the mono-cyanomethylated intermediate and other potential byproducts.

Radical-Mediated Cyanomethylation

Radical-mediated reactions offer a powerful method for forming carbon-carbon bonds under mild conditions. In the context of cyanomethylation, this approach typically involves the generation of a cyanomethyl radical or the generation of a radical on the substrate that is subsequently trapped by a cyanomethylating agent.

A novel approach for radical cyanomethylation involves a cascade-fragmentation mechanism initiated by radical addition to a specialized vinyl azide (B81097) reagent. nih.gov This process effectively generates a cyanomethyl group that can trap various radicals. nih.gov For the synthesis of this compound, a hypothetical pathway could involve the generation of a nitrogen-centered radical on a 2-ethoxybenzamide precursor, which could then be trapped.

Another strategy involves the controlled cyclization of benzamides, which demonstrates the compatibility of the benzamide (B126) functional group with radical processes. rsc.org While focused on cyclization, the underlying principles of radical generation and propagation are applicable. The use of radical initiators like azobisisobutyronitrile (AIBN) is common in these transformations. rsc.org For instance, the reaction of methacryloyl benzamides with perfluoroalkyl iodides in the presence of AIBN initiates a cascade radical addition/cyclization. rsc.org

Key features of radical-mediated cyanomethylation are summarized in the table below.

| Feature | Description | Source(s) |

| Initiation | Typically initiated by light (photoredox catalysis) or chemical initiators like AIBN. | nih.govrsc.org |

| Mechanism | Can proceed via trapping of substrate-centered radicals or by addition of a cyanomethyl radical. | nih.gov |

| Advantages | Often occurs under mild conditions and can be amenable to late-stage functionalization of complex molecules. | nih.gov |

| Challenges | Control of selectivity and prevention of undesired side reactions can be challenging. | rsc.org |

Transition Metal-Catalyzed Cyanomethylation

Transition metal catalysis provides a highly efficient and selective means of forming C-N and C-C bonds. Catalysts based on palladium, copper, or nickel are frequently employed for cyanation and related transformations. rsc.orgresearchgate.net

Palladium-catalyzed cyanation of aryl halides using reagents like zinc cyanide or trimethylsilyl (B98337) cyanide is a well-established method. acs.orgacs.org While this typically functionalizes an aromatic ring, analogous catalytic cycles could be envisioned for the N-cyanomethylation of amides. Such a cycle would likely involve the oxidative addition of a cyanomethyl halide to the metal center, followed by coordination to the amide and subsequent reductive elimination to form the N-CH2CN bond.

Copper catalysis is also prominent in C-N bond formation. A copper-controlled divergent cyclization of benzamides has been developed where the presence of a copper(I) iodide catalyst redirects the reaction pathway to favor the formation of products with an α-cyano quaternary carbon center. rsc.org This highlights the ability of transition metals to modulate the reactivity and selectivity of radical processes involving benzamides and cyanide sources. rsc.org

| Catalyst System | Reaction Type | Key Features | Source(s) |

| Palladium(0)/Phosphine Ligand | Cross-coupling | Enables cyanation of aryl halides and triflates, often in aqueous media. | acs.org |

| Copper(I) Iodide | Radical Cyclization | Redirects cyclization of benzamides to favor cyanated products. | rsc.org |

| Nickel Catalysis | Cross-coupling | Used for reactions involving C-CN bond activation and cyanation of phenol (B47542) derivatives. | researchgate.netacs.org |

Metal-Free Cyanomethylation Protocols

To avoid the cost and potential toxicity of transition metals, metal-free synthetic protocols have gained significant attention. These methods often rely on the use of potent oxidants or unique reagents to facilitate the desired transformation.

An efficient metal-free cyanoalkylation of aniline-derived amides has been achieved using potassium persulfate (K₂S₂O₈) as an oxidant and azobisisobutyronitrile (AIBN) as the cyanomethyl source. researchgate.net The reaction proceeds at elevated temperatures in a mixture of acetonitrile and water. This protocol demonstrates the feasibility of direct C-H functionalization on amide-containing aromatic systems without a metal catalyst and could potentially be adapted for N-functionalization under different conditions. researchgate.net

Furthermore, the hydration of nitriles to amides can be accomplished under transition-metal-free conditions using simple reagents like sodium hydroxide, showcasing a move towards more sustainable and accessible chemistry in amide synthesis. oatext.com

Synthesis of this compound Analogues and Precursors

The synthesis of analogues and precursors is crucial for developing structure-activity relationships and optimizing synthetic routes. Divergent synthesis and multi-component reactions are two powerful strategies for rapidly accessing a variety of complex amide structures.

Divergent Synthetic Routes for N,N-Disubstituted Benzamides

Divergent synthesis allows for the creation of a library of structurally related compounds from a common intermediate. For N,N-disubstituted benzamides, a divergent approach could begin with a central precursor, such as 2-ethoxybenzoyl chloride, which can then be reacted with a variety of secondary amines to produce a range of analogues.

Alternatively, a primary amide (2-ethoxybenzamide) could serve as a starting point. Sequential N-alkylation steps with different electrophiles would yield a diverse set of N,N-disubstituted products. The challenge in this approach lies in controlling the selectivity of the alkylation steps to avoid mixtures of products. The direct alkylation of N,N-dialkyl benzamides has been demonstrated under metal-free conditions using lithium diisopropylamide (LDA), which promotes ortho-lithiation and subsequent reaction. nih.govresearchgate.net This reactivity highlights the potential for functionalizing the benzamide core in various ways.

| Starting Material | Reagents | Product Type | Synthetic Strategy |

| 2-Ethoxybenzoyl Chloride | Various R¹R²NH | N,N-R¹,R²-disubstituted 2-ethoxybenzamides | Convergent coupling |

| 2-Ethoxybenzamide | 1. NaH, R¹-X2. NaH, R²-X | N,N-R¹,R²-disubstituted 2-ethoxybenzamides | Sequential N-alkylation |

| N-Alkyl-2-ethoxybenzamide | LDA, R-X | Ortho-alkylated benzamides | Directed ortho-metalation |

Multi-Component Reactions for Complex Amide Formation

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.gov MCRs are particularly well-suited for the rapid synthesis of complex amide-containing molecules. nih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. To synthesize a precursor for this compound, one could use 2-ethoxybenzoic acid, an appropriate amine, formaldehyde (B43269) (or a synthetic equivalent), and an isocyanide. This strategy allows for the rapid assembly of a complex scaffold that can be further modified. nih.gov

MCRs offer significant advantages in terms of step economy and structural diversity, making them attractive for generating libraries of compounds for screening and discovery. nih.govresearchgate.net The reactions often proceed through a cascade of elementary chemical steps, such as the formation of imine and enamine intermediates, to build molecular complexity efficiently. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration values, which correspond to the number of protons in a given signal. For this compound, the anticipated ¹H NMR spectrum would exhibit characteristic signals for the protons of the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the aromatic protons of the benzamide ring, and the methylene protons of the two cyanomethyl groups. The precise chemical shifts and coupling constants would provide critical information about the electronic environment and connectivity of these protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A ¹³C NMR spectrum of this compound would display distinct signals for each unique carbon atom, including those in the ethoxy group, the aromatic ring, the amide carbonyl group, the cyanomethyl groups, and the nitrile groups. The chemical shifts of these signals would be indicative of the hybridization and chemical environment of each carbon atom.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

Correlation Spectroscopy (COSY) would reveal proton-proton couplings, helping to identify adjacent protons within the ethoxy and aromatic moieties.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing a very precise mass-to-charge ratio, HRMS can confirm the molecular formula of this compound. The experimentally determined monoisotopic mass would be compared to the calculated theoretical mass to validate the compound's identity.

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

The C≡N (nitrile) stretching vibration.

The C=O (amide) stretching vibration.

The C-O (ether) stretching vibrations.

The C-H stretching and bending vibrations of the aromatic and aliphatic groups.

The positions of these bands would provide evidence for the presence of these key functional groups.

X-ray Diffraction for Crystalline State Structure Elucidation

Single Crystal X-ray Diffraction Analysis

No crystallographic data from single-crystal X-ray diffraction studies of this compound has been found in the searched scientific literature. Therefore, information regarding its crystal system, space group, unit cell dimensions, and other related structural parameters is not available.

Powder X-ray Diffraction for Bulk Sample Characterization

Similarly, there is no available data from powder X-ray diffraction analyses of this compound. This information is crucial for understanding the bulk properties of the crystalline material, including phase purity and polymorphism.

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic electronic properties of a molecule. These studies provide insights into electron distribution, orbital energies, and reactivity, which are governed by the molecule's quantum mechanical nature.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in describing the electronic structure of molecules. nih.govresearchgate.net DFT methods are used to determine the ground-state properties by calculating the electron density, which in turn provides information about the molecular geometry, electronic distribution, and chemical reactivity. nih.gov

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to find the most stable (lowest energy) geometric structure. atlantis-press.com This optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations provide crucial information about the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity. Other reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from these orbital energies.

Table 1: Predicted Ground State Properties of this compound using DFT

| Parameter | Value |

|---|---|

| Optimized Geometric Parameters | |

| C=O Bond Length (Amide) | 1.24 Å |

| C-N Bond Length (Amide) | 1.36 Å |

| N-CH2CN Bond Length | 1.47 Å |

| C≡N Bond Length | 1.16 Å |

| Benzene (B151609) Ring C-C (avg) | 1.40 Å |

| Electronic Properties | |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Energy Gap | 5.6 eV |

| Dipole Moment | 4.5 D |

| Reactivity Descriptors | |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.8 eV |

Note: The data presented in this table are hypothetical values derived from typical DFT calculations for analogous organic molecules and are intended for illustrative purposes.

While DFT is excellent for ground-state properties, ab initio methods, such as Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled-Cluster (CC) theory, are often employed for more accurate energy calculations and for studying excited states and reaction pathways. researchgate.net These methods are based on solving the Schrödinger equation without empirical parameterization, offering high accuracy at a greater computational cost. temple.edu

For this compound, Time-Dependent DFT (TD-DFT) or more advanced ab initio methods like Multi-Reference Configuration Interaction (MRCI) can be used to investigate its electronic excited states. temple.edu This is crucial for understanding the molecule's photophysical properties, such as its absorption and emission of light. Calculations can predict the energies of vertical excitations from the ground state to various excited states, which correspond to the absorption peaks in a UV-Vis spectrum.

These methods are also invaluable for mapping out reaction pathways. osti.gov For instance, the mechanism of hydrolysis of the amide bond or the reactivity of the cyanomethyl groups could be investigated by locating transition states and calculating activation energy barriers. This provides a detailed, step-by-step understanding of the reaction kinetics and thermodynamics. researchgate.net

Table 2: Predicted Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

|---|---|---|---|

| S₀ → S₁ (π → π*) | 4.35 | 285 | 0.15 |

| S₀ → S₂ (n → π*) | 4.78 | 260 | 0.02 |

Note: The data presented in this table are hypothetical values, illustrating typical results from TD-DFT calculations on aromatic amides.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend beyond single-molecule quantum mechanics to explore the dynamic behavior of molecules and their interactions with their environment.

The presence of several single bonds in this compound allows for considerable conformational flexibility. The rotation around the C-N amide bond, the C-C bond connecting the ethoxy group, and the N-C bonds of the cyanomethyl groups can lead to various stable conformers. Conformational analysis aims to identify these stable structures and determine their relative energies. researchgate.net

Table 3: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (O=C-N-CH₂) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Anti) | 180° | 0.00 | 75.3 |

| B (Gauche) | 60° | 1.25 | 14.5 |

Note: This table presents a simplified, hypothetical conformational analysis. Actual energy landscapes would be more complex, involving multiple dihedral angles.

Molecular dynamics (MD) simulations can be used to study the behavior of a large number of this compound molecules over time. These simulations model the interactions between molecules, providing insights into bulk properties like solvation, diffusion, and aggregation.

The molecule possesses several sites capable of forming intermolecular interactions. The amide oxygen is a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking interactions. The nitrile groups also have significant dipole moments that can lead to dipole-dipole interactions. MD simulations can reveal how these interactions lead to the formation of dimers or larger aggregates in different solvents or in the solid state. nih.gov Understanding aggregation behavior is important as it can significantly affect solubility, crystal packing, and material properties. mdpi.com

Computational Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the identification and characterization of new compounds and assign experimental spectral features to specific molecular vibrations or electronic transitions. researchgate.net

DFT calculations can be used to compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies and intensities can be compared with experimental spectra to confirm the molecular structure and assign specific peaks to the stretching or bending of particular bonds (e.g., C=O stretch, C≡N stretch). researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions are highly valuable for interpreting complex experimental NMR spectra. As mentioned in section 4.1.2, TD-DFT can predict UV-Vis absorption spectra by calculating electronic excitation energies. researchgate.net

Table 4: Predicted vs. Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value | Expected Experimental Range |

|---|---|---|---|

| FT-IR | C=O Stretch | 1675 cm⁻¹ | 1650-1680 cm⁻¹ |

| C≡N Stretch | 2250 cm⁻¹ | 2240-2260 cm⁻¹ | |

| C-O-C Stretch | 1245 cm⁻¹ | 1230-1260 cm⁻¹ | |

| ¹³C NMR | C=O (Amide) | 168 ppm | 165-175 ppm |

| C≡N | 117 ppm | 115-120 ppm | |

| Aromatic C-O | 155 ppm | 150-160 ppm | |

| UV-Vis | λ_max (π → π*) | 242 nm | 230-250 nm |

Note: Predicted values are illustrative and based on typical results for similar functional groups. Scaling factors are often applied to calculated vibrational frequencies to improve agreement with experimental data.

Quantitative Structure-Property Relationship (QSPR) Modeling of Related Benzamides

Quantitative Structure-Property Relationship (QSPR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. researchgate.netwikipedia.org Unlike Quantitative Structure-Activity Relationship (QSAR), which focuses on biological activities, QSPR modeling predicts properties such as boiling point, melting point, solubility, and chromatographic retention times. wikipedia.org These models are invaluable in materials science, environmental chemistry, and pharmaceutical development for predicting the properties of novel compounds before their synthesis, thereby saving time and resources. nih.gov

The fundamental principle of QSPR is that the physical and chemical properties of a substance are determined by its molecular structure. By quantifying structural features through molecular descriptors, statistical methods can be used to build predictive models. nih.gov

A typical QSPR study involves several key steps:

Data Set Selection: A diverse set of compounds with accurately measured experimental data for the property of interest is compiled.

Molecular Descriptor Calculation: A wide range of numerical descriptors that encode different aspects of the molecular structure (e.g., topological, geometrical, electronic) are calculated for each compound in the dataset.

Model Development: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to create a mathematical equation that links the descriptors to the property.

Model Validation: The predictive power and robustness of the developed model are rigorously assessed using both internal and external validation techniques.

For instance, QSPR models have been developed for various benzamide derivatives to predict properties relevant to their application in different fields. These studies often employ a variety of molecular descriptors to capture the structural nuances of the molecules.

Illustrative Molecular Descriptors Used in QSPR Modeling of Benzamides

The table below provides examples of descriptor classes and specific descriptors that are commonly used in QSPR studies of benzamide derivatives.

| Descriptor Class | Specific Descriptors | Description |

| Topological | Wiener Index, Balaban J index, Randić connectivity indices | Describe the atomic connectivity and branching of the molecule. |

| Geometrical (3D) | Molecular surface area, Molecular volume, Shadow indices | Relate to the three-dimensional arrangement of the atoms in space. |

| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Characterize the electronic distribution and reactivity of the molecule. |

| Physicochemical | LogP (octanol-water partition coefficient), Molar refractivity, Polarizability | Represent experimentally derived or empirically calculated properties. |

Example of a Hypothetical QSPR Model for a Benzamide Property

A hypothetical linear QSPR model for predicting a specific property (e.g., aqueous solubility) of a series of benzamide derivatives might take the following form:

Property = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + c₃(Descriptor C)*

Where c₀, c₁, c₂, and c₃ are regression coefficients determined from the statistical analysis, and Descriptor A, B, and C are selected molecular descriptors that significantly influence the property.

Research Findings from QSPR Studies on Related Benzamides

QSPR studies on various classes of benzamides have demonstrated the utility of this approach in understanding structure-property relationships. For example, studies on the chromatographic behavior of benzamide derivatives have shown strong correlations between retention times and descriptors related to molecular size and polarity. In other research, QSPR models have been successfully used to predict the solubility and partitioning behavior of benzamides, which are critical parameters in drug development. researchgate.net

These investigations highlight the importance of specific structural features in determining the physicochemical properties of benzamides. For instance, the presence of hydrogen bond donors and acceptors, molecular volume, and electronic properties like dipole moment are often found to be significant contributors to the modeled properties.

The insights gained from QSPR modeling of related benzamides can be extrapolated to make informed predictions about the properties of this compound. By calculating the relevant molecular descriptors for this compound, its physicochemical characteristics can be estimated using established QSPR models for similar structures. This predictive capability is a cornerstone of modern computational chemistry, enabling the rational design of molecules with desired properties.

Chemical Reactivity and Synthetic Transformations of N,n Bis Cyanomethyl 2 Ethoxybenzamide

Transformations at the Amide Nitrogen Center

The core of the molecule features a tertiary amide, which is generally a stable functional group. However, under specific conditions, the bonds to the nitrogen atom can be cleaved or otherwise modified.

N-Dealkylation and N-Acylation Reactions

N-Acylation: The N-acylation of a tertiary amide is not a standard transformation as the nitrogen atom already possesses three substituents and lacks a proton for simple acylation. However, reactions involving C-N bond cleavage can lead to acylation products. For instance, palladium-catalyzed N-acylation of tertiary amines with carboxylic acids has been achieved via C-N bond cleavage, offering a pathway to synthesize different amides. organic-chemistry.orgnih.govacs.orgacs.org Applying such a method to N,N-bis(cyanomethyl)-2-ethoxybenzamide could potentially replace a cyanomethyl group with a different acyl group, although this would require significant synthetic development.

Amide Hydrolysis and Related Cleavage Reactions

The hydrolysis of the amide bond in this compound breaks the link between the 2-ethoxybenzoyl group and the nitrogen atom, yielding 2-ethoxybenzoic acid and bis(cyanomethyl)amine. Amides are notably stable, and their hydrolysis typically requires vigorous reaction conditions. arkat-usa.org

Acid-Catalyzed Hydrolysis: Heating the compound under reflux with a strong mineral acid, such as hydrochloric acid or sulfuric acid, would protonate the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. quora.com This leads to the cleavage of the C-N bond.

Alkaline Hydrolysis: Alternatively, heating with a concentrated aqueous alkali, like sodium hydroxide (B78521), facilitates hydrolysis. quora.com In this case, a hydroxide ion directly attacks the carbonyl carbon. arkat-usa.org This process initially yields the sodium salt of 2-ethoxybenzoic acid and bis(cyanomethyl)amine. quora.com Tertiary amides are known to be particularly resistant to cleavage, often requiring harsher conditions than primary or secondary amides. arkat-usa.orgfiveable.me However, mild protocols using reagents like sodium hydroxide in non-aqueous solvent mixtures (e.g., methanol/dioxane) have been developed for the hydrolysis of N,N-disubstituted amides. arkat-usa.orgresearchgate.net

| Reaction Type | Reagents & Conditions | Major Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., aq. HCl), Heat (reflux) | 2-Ethoxybenzoic acid, Bis(cyanomethyl)amine hydrochloride |

| Alkaline Hydrolysis | OH⁻ (e.g., aq. NaOH), Heat (reflux) | Sodium 2-ethoxybenzoate, Bis(cyanomethyl)amine |

Reactions of the Cyanomethyl Groups

The two cyanomethyl groups are versatile functionalities that can undergo a variety of transformations, most notably at the nitrile (cyano) group itself or via the adjacent methylene (B1212753) (-CH₂-) protons.

Conversion of Nitrile Functionalities to Other Groups (e.g., Amides, Carboxylic Acids)

The nitrile groups can be hydrolyzed to either primary amides or carboxylic acids, depending on the reaction conditions. organicchemistrytutor.combyjus.com This transformation proceeds in a stepwise manner, with the amide being a key intermediate. byjus.comjove.comchemguide.co.uk

Partial Hydrolysis to Amides: The selective conversion of the nitriles to primary amides is a valuable synthetic operation. This can often be achieved under controlled or milder conditions. organicchemistrytutor.com Base-catalyzed hydration, for instance using sodium hydroxide in an alcohol-water mixture, can favor the formation of the amide, N,N-bis(carbamoylmethyl)-2-ethoxybenzamide. semanticscholar.orgrsc.org Kinetic studies have shown that under certain base-catalyzed conditions, the subsequent hydrolysis of the amide to the carboxylic acid can be negligible. rsc.org Other methods for selective nitrile hydration include using reagents like tetrabutylammonium (B224687) hydroxide (TBAH) or specific acid mixtures like TFA-H₂SO₄. researchgate.netstackexchange.comresearchgate.net

Complete Hydrolysis to Carboxylic Acids: To achieve complete hydrolysis to the corresponding dicarboxylic acid, (2-ethoxybenzamido)diacetic acid, more forceful conditions are typically required. organicchemistrytutor.com This involves heating under reflux for extended periods with either a strong acid (e.g., aqueous HCl) or a strong base (e.g., aqueous NaOH). chemguide.co.ukcommonorganicchemistry.com Under acidic conditions, the reaction proceeds through the amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. organicchemistrytutor.comjove.com Under basic conditions, a carboxylate salt is formed, which requires subsequent acidification to yield the final carboxylic acid product. jove.comchemguide.co.ukcommonorganicchemistry.com

| Target Product | Reaction Type | Typical Reagents & Conditions |

|---|---|---|

| N,N-bis(carbamoylmethyl)-2-ethoxybenzamide (Diamide) | Partial Hydrolysis | Controlled NaOH(aq)/EtOH; H₂O₂/base; TBAH. semanticscholar.orgresearchgate.netstackexchange.com |

| (2-ethoxybenzamido)diacetic acid (Diacid) | Complete Hydrolysis | H₃O⁺ (e.g., aq. HCl), prolonged reflux. chemguide.co.ukcommonorganicchemistry.com |

| (2-ethoxybenzamido)diacetic acid (Diacid) | Complete Hydrolysis | OH⁻ (e.g., aq. NaOH), prolonged reflux, then H₃O⁺ workup. chemguide.co.ukcommonorganicchemistry.com |

Cyanomethyl Anion Chemistry and Alkylation Reactions

The methylene protons adjacent to the nitrile groups are acidic due to the electron-withdrawing nature of the cyano group. Deprotonation with a suitable base can generate a resonance-stabilized α-cyano carbanion. nih.gov This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. nih.gov

The formation of the cyanomethyl anion from this compound would create a nucleophilic center that can be exploited in alkylation reactions. Treatment with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), would generate the mono- or di-anion. Subsequent reaction with an electrophile, such as an alkyl halide (R-X), would lead to the formation of a new C-C bond at the α-position to the nitrile, yielding an α-substituted nitrile. This provides a powerful method for extending the carbon skeleton of the molecule. nih.govorganic-chemistry.org The success of such reactions can be influenced by factors like the choice of base, solvent, and the structure of the alkylating agent. nih.gov

Aromatic Ring Functionalization

The 2-ethoxybenzamide (B1671398) core is an activated aromatic system that can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The regiochemical outcome of such substitutions is directed by the two existing substituents on the ring: the -OC₂H₅ group at position 2 and the -C(=O)N(CH₂CN)₂ group at position 1.

Ethoxy Group (-OC₂H₅): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.

Amide Group (-C(=O)N-): The carbonyl portion of the amide group is deactivating and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects.

When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. libretexts.org Therefore, the ethoxy group will direct incoming electrophiles primarily to the positions ortho and para to it.

The position para to the ethoxy group (position 5) is sterically accessible and electronically activated.

The position ortho to the ethoxy group (position 3) is also activated, but may experience some steric hindrance from the adjacent bulky amide group.

Position 6 is ortho to the deactivating amide group and is less likely to be substituted.

Position 4 is meta to the ethoxy group and meta to the amide group.

Given these factors, electrophilic substitution reactions like nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions are expected to occur predominantly at the C-5 position (para to the ethoxy group). libretexts.orgoneonta.edumasterorganicchemistry.com A smaller amount of the C-3 substituted isomer might also be formed.

Theoretical Considerations for Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of a 2-ethoxybenzamide derivative is activated towards electrophilic aromatic substitution by the electron-donating ethoxy group. This group would be expected to direct incoming electrophiles to the ortho and para positions relative to itself. The amide group is a deactivating group and a meta-director. The interplay of these two substituents would likely result in a complex mixture of products, with the regioselectivity being highly dependent on the specific reaction conditions and the nature of the electrophile. Without experimental data, the precise outcomes of such reactions remain unknown.

Theoretical Considerations for Metal-Catalyzed Cross-Coupling Reactions

The amide functionality in "this compound" could potentially participate in metal-catalyzed cross-coupling reactions. Modern organic synthesis includes various methods for the N-arylation or N-alkylation of amides, often employing palladium, copper, or other transition metal catalysts. The feasibility and efficiency of such reactions would depend on factors such as the choice of catalyst, ligand, base, and reaction conditions. However, in the absence of any documented examples for this specific substrate, no definitive statements can be made.

Exploration of Chemo-, Regio-, and Stereoselectivity in Reactions

The concepts of chemo-, regio-, and stereoselectivity are fundamental in understanding the outcomes of chemical reactions. For a molecule with multiple reactive sites like "this compound" (the aromatic ring, the amide carbonyl, and the nitrile groups), chemoselectivity would be a key consideration in any synthetic transformation. Regioselectivity, as mentioned in the context of electrophilic aromatic substitution, would also be critical. Stereoselectivity would become relevant if chiral centers are introduced or if the molecule interacts with chiral reagents or catalysts. A meaningful discussion of these aspects requires concrete experimental results, which are currently unavailable for this compound.

Advanced Research Avenues and Potential Applications of N,n Bis Cyanomethyl 2 Ethoxybenzamide

Supramolecular Self-Assembly and Non-Covalent Interactions

The molecular architecture of N,N-bis(cyanomethyl)-2-ethoxybenzamide provides multiple sites for non-covalent interactions, making it a candidate for studies in supramolecular chemistry.

The presence of the amide group and two nitrile functionalities suggests the potential for forming intricate hydrogen bonding networks. While direct studies on this compound are unavailable, research on analogous compounds, such as N,N-bis(cyanomethyl)nitrous amide, has demonstrated the involvement of hydrogen atoms on the methylene (B1212753) carbons in C—H⋯N hydrogen-bonding interactions. nih.govresearchgate.net These interactions can lead to the formation of dimers and extended chain structures. nih.govresearchgate.net It is plausible that this compound could exhibit similar or even more complex self-assembly behaviors due to the additional presence of the benzamide (B126) and ethoxy groups, which can also participate in hydrogen bonding.

The ability of the parent compound, 2-ethoxybenzamide (B1671398) (ethenzamide), to form co-crystals with various other molecules is well-documented. These co-crystals are stabilized by supramolecular synthons, primarily involving hydrogen bonds. Given this precedent, this compound could be a promising candidate for the design of novel co-crystals and potentially porous materials. The cyanomethyl groups could introduce additional interaction sites, leading to unique and stable supramolecular architectures.

Applications in Advanced Materials Science

The functional groups present in this compound suggest its potential, though currently unexplored, utility in the field of advanced materials.

There is currently no publicly available research detailing the use of this compound as a precursor for functional polymers or dendrimers. However, amide-containing molecules are broadly utilized in polymer science. The bifunctional nature of the bis(cyanomethyl)amino group could theoretically be exploited in polymerization reactions, potentially leading to polymers with novel properties.

No specific studies have been identified that investigate the role of this compound in liquid crystal or optoelectronic materials. The optical properties of benzamide and its homologues have been a subject of study, but this has not been extended to this particular derivative. acs.org

Intermediacy in Synthetic Organic Chemistry

The chemical structure of this compound suggests its potential as a versatile intermediate in organic synthesis. Cyanamides are a class of compounds known to participate in a variety of chemical transformations, including cyclization reactions to form nitrogen-containing heterocycles. nih.govmdpi.com The two cyanomethyl groups in this compound could potentially be utilized to construct complex molecular frameworks. The synthesis of related cyanomethyl derivatives, such as 2-cyanomethyl indanes, has been achieved through catalytic cross-coupling reactions, highlighting the synthetic utility of the cyanomethyl group. nih.gov While direct evidence is lacking for this compound, its structure is amenable to a range of synthetic manipulations, pointing towards its potential as a valuable building block in organic chemistry.

Research on this compound Remains Undisclosed

Comprehensive searches for the chemical compound This compound have yielded no specific data, research findings, or publications. This indicates that information regarding its synthesis, properties, and potential applications is not currently available in the public scientific domain.

While the structural elements of the name suggest a derivative of 2-ethoxybenzamide, a known analgesic and anti-inflammatory agent, the addition of two cyanomethyl groups to the amide nitrogen creates a distinct molecule. Without experimental or theoretical data, any discussion of its specific chemical behavior or utility would be purely speculative.

The requested article outline focuses on advanced research avenues, including its use as a building block for complex heterocyclic systems and in catalyst development. However, the absence of any foundational research on this compound makes it impossible to provide a scientifically accurate and informative article on these topics.

Further investigation into proprietary databases, patent literature, or specialized chemical supplier catalogs might yield information. However, based on publicly accessible scientific and chemical databases, this compound appears to be an uncharacterized compound. Therefore, the subsequent sections of the requested article cannot be generated at this time.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N,N-bis(cyanomethyl)-2-ethoxybenzamide with high purity?

- Methodology : A two-step approach is typical:

Acylation : React 2-ethoxybenzoyl chloride with excess cyanomethylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. Monitor completion via TLC (hexane:EtOAc = 3:1) .

Purification : Crystallize the crude product in ethanol/water (7:3) to remove unreacted amines. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

Q. How can the solubility of this compound in organic solvents be optimized for reaction conditions?

- Methodology :

- Conduct a solvent screening study using UV-Vis spectroscopy to measure solubility in polar aprotic solvents (e.g., DMF, DMSO) and less polar solvents (e.g., THF, ethyl acetate).

- For low-solubility scenarios, introduce co-solvents (e.g., 10% DMSO in THF) or use sonication at 40°C for 30 minutes to enhance dissolution .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use and NMR in deuterated DMSO to identify ethoxy (δ 1.3–1.5 ppm, triplet) and cyanomethyl (δ 3.8–4.0 ppm, singlet) groups. Compare with simulated spectra from computational tools like ACD/Labs .

- FTIR : Confirm C≡N stretching vibrations at ~2240 cm and amide C=O at ~1650 cm .

Advanced Research Questions

Q. How do electronic properties of this compound influence its potential as a ligand in coordination chemistry?

- Methodology :

- Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify electron-rich cyanomethyl groups as potential binding sites .

- Validate with experimental UV-Vis titration studies using metal salts (e.g., Cu) in acetonitrile; monitor shifts in λ to infer complexation .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology :

- Data Harmonization : Compare assay conditions (e.g., cell lines, solvent controls) across studies. For example, discrepancies in IC values may arise from DMSO concentration variations (>0.1% can induce cytotoxicity) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified ethoxy/cyanomethyl groups and test against standardized bacterial models (e.g., E. coli ATCC 25922) using broth microdilution assays .

Q. How do intermolecular interactions of this compound affect crystallization behavior?

- Methodology :

- Perform single-crystal X-ray diffraction (SCXRD) to analyze packing motifs. The ethoxy group may form C–H···O interactions, while cyanomethyl groups engage in π-stacking with aromatic rings .

- Compare with related N,N-dialkylbenzamides (e.g., N,N-diisopropylacetamide) to identify trends in lattice energy .

Methodological and Safety Considerations

Q. What precautions are critical when handling this compound in aqueous environments?

- Guidelines :

- Avoid prolonged exposure to moisture to prevent hydrolysis of the cyanomethyl groups. Store under nitrogen at –20°C .

- Use fume hoods and PPE (nitrile gloves, goggles) during synthesis. Test for cyanide release using silver nitrate strips post-reaction .

Q. How can researchers address the lack of ecological toxicity data for this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.